2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone
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Overview
Description
2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone is a chemical compound that has garnered significant attention in the field of medical research due to its potential therapeutic effects. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with 2,6-difluorophenyl and 2-methoxyphenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger a cascade of biochemical events, ultimately leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorophenyl 4-(2-chlorophenyl)piperazinyl ketone
- 2,6-Difluorophenyl 4-(2-hydroxyphenyl)piperazinyl ketone
- 2,6-Difluorophenyl 4-(2-nitrophenyl)piperazinyl ketone
Uniqueness
2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone is unique due to the presence of both 2,6-difluorophenyl and 2-methoxyphenyl groups. These functional groups confer specific chemical and biological properties that distinguish it from similar compounds. For instance, the methoxy group can enhance the compound’s lipophilicity and influence its interaction with biological targets.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c1-24-16-8-3-2-7-15(16)21-9-11-22(12-10-21)18(23)17-13(19)5-4-6-14(17)20/h2-8H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFKWZXABYOXTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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